Cas no 58327-60-9 (7-Propylquinolin-8-ol)

7-Propylquinolin-8-ol is a quinoline derivative characterized by its propyl substituent at the 7-position and a hydroxyl group at the 8-position. This compound exhibits notable chelating properties, making it useful in coordination chemistry and metal ion extraction applications. Its structural features contribute to selective binding with transition metals, offering potential utility in analytical and industrial processes. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating its use in aqueous or mixed-phase systems. Additionally, its quinoline backbone provides stability, making it suitable for applications requiring robust organic frameworks. Further research may explore its pharmacological or catalytic potential due to its functionalized heterocyclic structure.
7-Propylquinolin-8-ol structure
7-Propylquinolin-8-ol structure
Product Name:7-Propylquinolin-8-ol
CAS No:58327-60-9
MF:C12H13NO
MW:187.237723112106
MDL:MFCD00059755
CID:948363
PubChem ID:87574712
Update Time:2025-05-28

7-Propylquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 8-Hydroxy-7-propylquinoline
    • Propylhydroxyquinoline
    • 7-Propylquinoline-8-ol
    • 7-Propyloxine 7-Propyl-8-quinolinol
    • 7-propylquinolin-8-ol
    • 7-N-PROPYL-8-HYDROXYQUINOLINE
    • 7-Propyloxine
    • 7-Propyl-8-quinolinol
    • 8-Quinolinol, 7-propyl-
    • 7-propyl-8-hydroxyquinoline
    • OKPSVYHYNXVYED-UHFFFAOYSA-N
    • FCH917734
    • VQ10350
    • 7-N-PROPYL-8-HYDROXY QUINOLINE
    • P0531
    • AKOS006227571
    • DTXSID70469327
    • MFCD00059755
    • SB67523
    • DB-053185
    • 58327-60-9
    • SCHEMBL1714944
    • CS-0314680
    • AS-57551
    • T72660
    • 7-Propylquinolin-8-ol
    • MDL: MFCD00059755
    • Inchi: 1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3
    • InChI Key: OKPSVYHYNXVYED-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=CN=2)C=CC=1CCC

Computed Properties

  • Exact Mass: 187.10000
  • Monoisotopic Mass: 187.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.2
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,1 g/cm3
  • Melting Point: 0°C(lit.)
  • Boiling Point: 149°C/6mmHg(lit.)
  • Refractive Index: 1.6030 to 1.6070
  • PSA: 33.12000
  • LogP: 2.89290

7-Propylquinolin-8-ol Security Information

7-Propylquinolin-8-ol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Propylquinolin-8-ol Pricemore >>

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7-Propylquinolin-8-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:58327-60-9)7-Propylquinolin-8-ol
Order Number:A964462
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:16
Price ($):258.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:58327-60-9)7-Propylquinolin-8-ol
A964462
Purity:99%
Quantity:5g
Price ($):258.0
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